

The Role of Glasdegib-d4 as an Analytical Standard: A Technical Guide

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Compound of Interest		
Compound Name:	Glasdegib-d4	
Cat. No.:	B15545245	Get Quote

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This technical guide provides an in-depth overview of the use of **Glasdegib-d4** as an analytical standard in the quantitative analysis of Glasdegib, a targeted therapy approved for the treatment of acute myeloid leukemia (AML). The accurate measurement of Glasdegib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety and efficacy. **Glasdegib-d4**, a stable isotope-labeled version of the parent drug, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, offering enhanced precision and accuracy.

Core Principles of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as **Glasdegib-d4**, is a cornerstone of robust quantitative analysis by mass spectrometry. This technique, known as isotope dilution mass spectrometry, relies on the addition of a known quantity of the labeled standard to the unknown sample prior to any sample preparation steps. Because the stable isotope-labeled standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. Any sample loss during extraction or variations in instrument response will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, compensating for potential experimental variabilities.



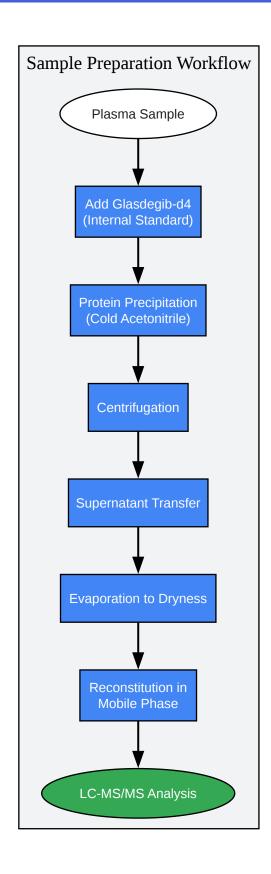
Glasdegib: Mechanism of Action in the Hedgehog Signaling Pathway

Glasdegib is a potent and selective inhibitor of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development that can be aberrantly activated in various cancers, including AML.[1][2] Glasdegib specifically targets the Smoothened (SMO) transmembrane protein, a key component of the Hh pathway.[1][3] In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits SMO. Upon ligand binding to PTCH, this inhibition is released, allowing SMO to activate downstream signaling cascades that ultimately lead to the activation of GLI transcription factors. These transcription factors then translocate to the nucleus and induce the expression of genes involved in cell proliferation, survival, and differentiation. By binding to and inhibiting SMO, Glasdegib effectively blocks this signaling cascade, thereby suppressing the growth and survival of cancer cells that are dependent on the Hh pathway.[3][4]









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